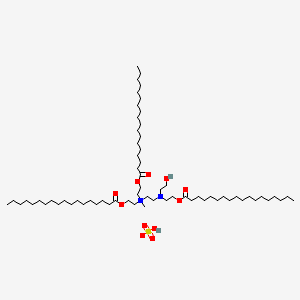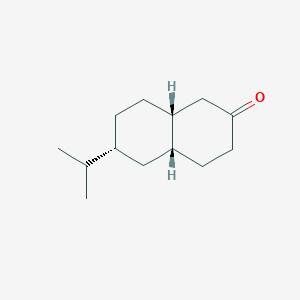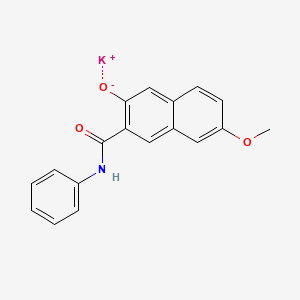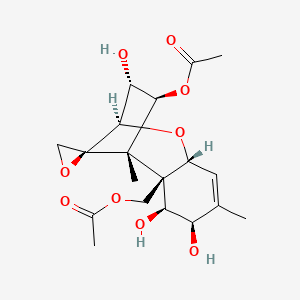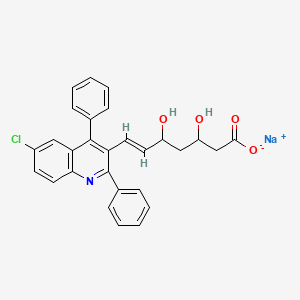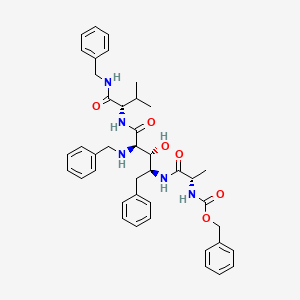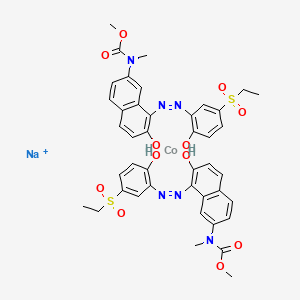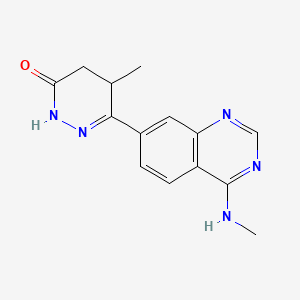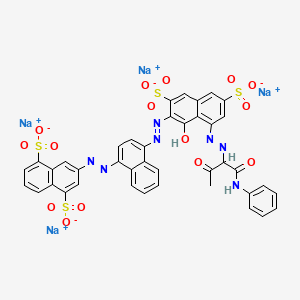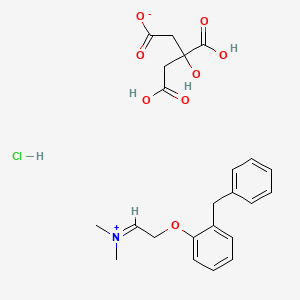
(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride involves multiple steps. The primary synthetic route includes the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with dimethylamine to produce (2-(2-benzylphenoxy)ethyl)dimethylamine. Finally, the compound is treated with citric acid and hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is prone to substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phenolic derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride include:
- (2-(2-Phenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride
- (2-(2-Benzylphenoxy)ethyl)trimethylammonium dihydrogen citrate hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique molecular structure, which imparts distinct properties and functionalities. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
71720-57-5 |
|---|---|
Formule moléculaire |
C23H28ClNO8 |
Poids moléculaire |
481.9 g/mol |
Nom IUPAC |
2-(2-benzylphenoxy)ethylidene-dimethylazanium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C17H20NO.C6H8O7.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-12H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H/q+1;;/p-1 |
Clé InChI |
RVEQCNZXBCZWLR-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=CCOC1=CC=CC=C1CC2=CC=CC=C2)C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


